3-nitro-1H-indole
Overview
Description
3-nitro-1H-indole is a chemical compound that is part of the indole family, characterized by the presence of a nitro group at the third position of the indole core structure. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and dyes. The nitro group in 3-nitro-1H-indole introduces unique reactivity patterns that can be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of 3-nitro-1H-indole derivatives can be achieved through different methods. One approach involves the reaction of indoles with nitrogen dioxide or nitrous acid in an aprotic solvent, leading to various nitroso and nitro indole derivatives . Another method employs nitrostyrenes as 1,4-CCNO-dipoles in a diastereoselective formal [4+1] cycloaddition with indoles, yielding spiro[indole-3,5'-isoxazoles] . Additionally, a one-pot three-component reaction using 1H-indole, 4-nitrobenzaldehyde, and ethanethiol in the presence of a Lewis acid catalyst has been reported . Electrosynthesis from o-nitrostyrenes and C-H activation-based synthesis from N-nitroso and α-diazo-β-keto compounds are also notable methods.
Molecular Structure Analysis
The molecular structure of 3-nitro-1H-indole derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the structural parameters of these compounds . Theoretical calculations, such as density functional theory (DFT), support the experimental data and provide insights into the electronic properties of the molecules .
Chemical Reactions Analysis
3-nitro-1H-indole and its derivatives participate in a variety of chemical reactions. Nucleophilic addition reactions with aryl- and hetaryllithium nucleophiles have been used to produce 2-substituted-3-nitroindoles . These compounds can further undergo reductive-acylation and cyclodehydration to synthesize complex heterocycles like thieno[3,2-c]-δ-carbolines . Kinetic studies of nitrosation reactions of 3-substituted indoles have revealed equilibrium between reactants and 1-nitroso derivatives, with the reaction rates showing atypical insensitivity to medium acidity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-nitro-1H-indole derivatives are influenced by the presence of the nitro group. The nitro group is an electron-withdrawing substituent that affects the electron density of the indole ring, which can be observed in the vibrational spectra and the chemical shifts in NMR spectra . These properties are crucial for understanding the reactivity and stability of the compounds and for designing new molecules with desired characteristics.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Chemical Reactions and Derivatives : The interaction of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent has been shown to result in the formation of isonitroso and 3-nitroso indole derivatives, among others. This highlights the reactivity of indoles towards nitration and nitrosation, providing a pathway to various nitro indole derivatives (Astolfi et al., 2006).
- Synthesis via Palladium-Catalyzed Reactions : The importance of indole frameworks in biologically active compounds has led to the development of various synthesis methods, including palladium-catalyzed reactions. These methods offer a versatile approach to the functionalization of indoles, further expanding the utility of nitroindole derivatives in synthetic chemistry (Cacchi & Fabrizi, 2005).
Biological and Medicinal Research
- Stress Responses and Reactive Species : Tryptophan-derived indoles, including those with nitro substitutions, play a role in the biological responses to stress through their reactions with reactive oxygen and nitrogen species. These interactions may lead to the formation of various derivatives with potential biological implications (Peyrot & Ducrocq, 2008).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Research has shown that certain indole derivatives, including those with nitro groups, can serve as effective corrosion inhibitors for materials like carbon steel in environments such as seawater. This application demonstrates the potential of nitroindole compounds in the field of materials protection and preservation (Ahmed, 2018).
Safety And Hazards
3-Nitro-1H-indole is considered hazardous. It has been assigned the signal word “Warning” according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .
properties
IUPAC Name |
3-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMXNZJFLGIPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454566 | |
Record name | 3-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-1H-indole | |
CAS RN |
4770-03-0 | |
Record name | 3-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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